2-(3-cyclopropyl-1H-pyrazol-1-yl)propanoic acid
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Overview
Description
2-(3-cyclopropyl-1H-pyrazol-1-yl)propanoic acid is an organic compound that features a cyclopropyl group attached to a pyrazole ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopropyl-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Attachment of the propanoic acid moiety:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-cyclopropyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonates can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide variety of derivatives with different functional groups.
Scientific Research Applications
2-(3-cyclopropyl-1H-pyrazol-1-yl)propanoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific characteristics, such as improved thermal stability or mechanical strength.
Mechanism of Action
The mechanism of action of 2-(3-cyclopropyl-1H-pyrazol-1-yl)propanoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The cyclopropyl group and pyrazole ring can influence the compound’s binding affinity and selectivity, while the propanoic acid moiety can affect its solubility and pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-(3-cyclopropyl-1H-pyrazol-1-yl)acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.
2-(3-cyclopropyl-1H-pyrazol-1-yl)butanoic acid: Similar structure but with a butanoic acid moiety instead of propanoic acid.
2-(3-cyclopropyl-1H-pyrazol-1-yl)benzoic acid: Similar structure but with a benzoic acid moiety instead of propanoic acid.
Uniqueness
2-(3-cyclopropyl-1H-pyrazol-1-yl)propanoic acid is unique due to the combination of its cyclopropyl group, pyrazole ring, and propanoic acid moiety. This combination imparts specific chemical and physical properties that can be advantageous in various applications, such as increased stability, specific binding interactions, and tailored solubility profiles.
Properties
IUPAC Name |
2-(3-cyclopropylpyrazol-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6(9(12)13)11-5-4-8(10-11)7-2-3-7/h4-7H,2-3H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKQDTRMEGROBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=CC(=N1)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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